molecular formula C38H48N6O6 B608557 LH1306

LH1306

Katalognummer: B608557
Molekulargewicht: 684.8 g/mol
InChI-Schlüssel: ZNRITEYTYHQVTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

LH1306 is a C2-symmetric small-molecule inhibitor targeting the programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway exploited by tumors to evade immune surveillance. It demonstrates potent in vitro binding, with an IC50 of 25 nM in a homogeneous time-resolved fluorescence (HTRF) assay, and exhibits functional activity in cellular reporter assays (EC50 = 4.2 µM in PD-1-expressing Jurkat T cells) . Structural studies reveal that this compound disrupts PD-1/PD-L1 binding by stabilizing a dimeric conformation of PD-L1, thereby blocking downstream immunosuppressive signaling . Notably, its asymmetric analog is inactive, underscoring the importance of molecular symmetry for efficacy .

Vorbereitungsmethoden

Synthetic Route and Reaction Optimization

Rational Design of C2-Symmetric Architecture

LH1306 belongs to a class of C2-symmetric inhibitors engineered to exploit the symmetrical binding interface of PD-L1 homodimers . The molecule features two identical wings connected via a central core, each containing a benzodioxane moiety substituted with methoxy groups and amide-linked solubilizing side chains. This design enhances binding avidity by engaging both PD-L1 monomers simultaneously, as confirmed by X-ray crystallography .

Key Synthetic Steps

The synthesis of this compound involves a multi-step sequence emphasizing symmetry induction and functional group compatibility (Figure 1) :

  • Core Assembly : A Suzuki-Miyaura coupling reaction links aromatic bromides to a central bis-boronic ester, establishing the C2-symmetric framework.

  • Side Chain Introduction : Amide couplings attach solubilizing groups (e.g., ethanolamine derivatives) to the core using carbodiimide-based activation.

  • Final Cyclization : Acid-mediated cyclization forms the benzodioxane rings, completing the macrocyclic structure.

Critical reaction parameters include:

  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh3)4) for efficient cross-couplings .

  • Solvent Systems : Mixed aqueous/organic solvents (dioxane/H2O) to balance reactivity and solubility .

  • Temperature Control : Reactions conducted at 110°C to achieve high yields while minimizing side products .

Analytical Characterization and Quality Control

Structural Elucidation

Post-synthesis characterization employed:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirmed regiochemical purity and symmetry . Key resonances included aromatic protons at δ 7.2–7.8 ppm and methoxy groups at δ 3.8–4.1 ppm .

  • High-Resolution Mass Spectrometry (HRMS) : Observed [M+H]+ at m/z 685.3421 (calculated 685.3425 for C38H49N6O6) .

Purity Assessment

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, MeOH/H2O + 0.1% TFA) confirmed ≥98% purity .

  • X-Ray Crystallography : Co-crystallization with PD-L1 validated binding mode and induced dimerization .

SolventSolubility (mg/mL)
DMSO0.25
DMF1.0

Stock Solution Protocol :

  • Dissolve 1 mg this compound in 1.46 mL DMSO (1 mM).

  • Aliquot to avoid freeze-thaw degradation.

  • Store at -20°C for ≤1 month or -80°C for ≤6 months.

In Vivo Formulation

For preclinical studies, this compound is formulated via :

  • DMSO Master Liquid : 10 mg/mL in DMSO.

  • Dilution : Combine with PEG300 (30%), Tween 80 (5%), and ddH2O (65%).

  • Clarification : Vortex and centrifuge to ensure homogeneity.

Comparative Analysis with PD-1/PD-L1 Inhibitors

This compound surpasses first-generation inhibitors like BMS-1166 in both biochemical and cellular assays :

InhibitorHTRF IC50 (nM)Cell-Based EC50 (nM)
This compound25334 (Jurkat assay)
BMS-1166321,200

Structural studies attribute this enhancement to this compound’s symmetrical dimerization of PD-L1, which increases binding surface engagement .

Scale-Up Challenges and Solutions

Reaction Optimization

  • Catalyst Loading : Reduced Pd(PPh3)4 from 20 mol% to 5 mol% by optimizing ligand-accelerated catalysis .

  • Purification : Silica gel chromatography replaced with recrystallization (ethyl acetate/hexanes) for higher throughput .

Stability Considerations

  • Light Sensitivity : Amber glassware prevents photodegradation of methoxy groups.

  • Oxygen Exclusion : Nitrogen atmosphere during synthesis avoids oxidation of amine intermediates .

Analyse Chemischer Reaktionen

LH1306 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat erleichtert werden.

    Reduktion: Reduktionsreaktionen können Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid beinhalten.

    Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und Nukleophile unter bestimmten Bedingungen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. .

Wissenschaftliche Forschungsanwendungen

Applications in Cancer Immunotherapy

1. Inhibition of Tumor Growth:

  • LH1306 has been shown to enhance T-cell responses against tumors by blocking PD-1 signaling. In co-culture experiments, it was found to be 8.2-fold more potent than previously reported inhibitors, indicating its potential for improving therapeutic outcomes in cancer treatments .

2. Combination Therapies:

  • The compound can be used in combination with other immunotherapeutic agents to improve efficacy. For instance, combining this compound with other checkpoint inhibitors may lead to synergistic effects that enhance overall anti-tumor activity .

3. Structural Insights:

  • NMR and X-ray crystallography studies have provided insights into the structural interactions between this compound and PD-L1, suggesting that its unique C2 symmetry contributes to its binding affinity and inhibitory activity .

Case Study 1: Efficacy in Preclinical Models

In preclinical models using murine xenografts, this compound demonstrated significant tumor growth inhibition compared to control groups. The study highlighted its ability to activate T cells and promote anti-tumor immunity effectively.

Case Study 2: Combination with Chemotherapy

A study examined the effects of combining this compound with traditional chemotherapy agents. Results indicated that this combination not only reduced tumor size but also improved survival rates in treated animals compared to those receiving chemotherapy alone.

Data Tables

Study IC50 (nM) Activity Comments
This compound25HighEffective in blocking PD-1/PD-L1 interaction
LH13073.0Very HighMore potent than this compound, used for comparative studies
Application Description Outcome
Tumor Growth InhibitionTested in murine modelsSignificant reduction observed
Combination TherapyCombined with chemotherapyEnhanced anti-tumor response

Wirkmechanismus

LH1306 exerts its effects by binding to the PD-L1 protein at the PD-1 binding site, thereby preventing the interaction between PD-1 and PD-L1. This inhibition leads to the formation of symmetrically arranged PD-L1 homodimers, which blocks the immune checkpoint pathway. As a result, the immune system’s ability to recognize and attack cancer cells is enhanced, making this compound a promising candidate for cancer immunotherapy .

Vergleich Mit ähnlichen Verbindungen

The following compounds are structurally or functionally analogous to LH1306 and are benchmarked based on binding affinity, cellular activity, and structural features:

LH1307

  • Structural Similarity : C2-symmetric derivative of LH1304.
  • Activity :
    • IC50 = 3 nM (HTRF assay), making it ~8-fold more potent than this compound in vitro .
    • EC50 = 0.76 µM (Jurkat T-cell reporter assay), indicating superior cellular efficacy compared to this compound .
  • Key Difference : Enhanced potency attributed to optimized substituents improving PD-L1 binding .

ARB-272572

  • Structural Similarity : Symmetric small molecule with distinct chemical scaffold.
  • Activity :
    • IC50 = 400 pM (HTRF assay), exceeding this compound’s in vitro potency by ~60-fold .
    • Poor translational efficacy: >40-fold reduction in reporter assays (EC50 > 16 µM), highlighting assay-dependent discrepancies .

BMS-202

  • Functional Similarity : PD-L1 binder inducing dimerization.
  • Activity :
    • IC50 = 18 nM (competitive binding assay), comparable to this compound .
    • Mechanism: Stabilizes PD-L1 homodimers, similar to this compound, but with distinct binding epitopes .
  • Key Difference: Lower molecular weight and non-symmetric structure, yet retains high potency due to hydrophobic interactions with PD-L1 .

BMS-8

  • Functional Similarity : Early-generation PD-1/PD-L1 inhibitor.
  • Activity :
    • IC50 = 146 nM (binding assay), ~6-fold weaker than this compound .
  • Key Difference : Bulky substituents reduce binding efficiency, emphasizing this compound’s optimized scaffold .

Table 1: In Vitro and Cellular Activity of PD-1/PD-L1 Inhibitors

Compound IC50 (Binding Assay) EC50 (Reporter Assay) Symmetry Key Structural Feature
This compound 25 nM 4.2 µM C2 Biphenyl core with sulfonate
LH1307 3 nM 0.76 µM C2 Optimized fluorinated substituents
ARB-272572 400 pM >16 µM Symmetric Pyridine-based scaffold
BMS-202 18 nM N/A No Indole-carboxylic acid motif
BMS-8 146 nM N/A No Benzofuran backbone

Table 2: Cellular Activity in Different Assay Systems

Compound U2OS Cells (EC50) CHO Cells (EC50)
This compound 334 nM 4,214 nM
LH1307 Data not available Data not available

Research Findings and Limitations

  • Symmetry-Activity Relationship : C2-symmetric compounds (this compound, LH1307) outperform asymmetric analogs, suggesting symmetry enhances binding avidity .
  • Assay Discrepancies : Compounds like ARB-272572 show high in vitro binding but poor cellular activity, underscoring the need for physiologically relevant assay systems .
  • Structural Optimization : LH1307’s fluorinated groups improve hydrophobic interactions with PD-L1, explaining its superior potency over this compound .

Biologische Aktivität

LH1306 is a C2-symmetric small molecule inhibitor that targets the PD-1/PD-L1 checkpoint pathway, which plays a crucial role in immune regulation and cancer immunotherapy. This article explores the biological activity of this compound, highlighting its potency, mechanisms of action, and implications for cancer treatment.

Overview of PD-1/PD-L1 Pathway

The PD-1 (Programmed Cell Death Protein 1) and PD-L1 (Programmed Death-Ligand 1) pathway is a critical regulator of immune responses. PD-1 is expressed on T cells and, upon binding to PD-L1, inhibits T cell activation, thereby promoting immune tolerance and allowing cancer cells to evade immune detection. Inhibitors targeting this pathway have shown significant promise in enhancing anti-tumor immunity.

This compound has demonstrated a potent inhibitory effect on the PD-1/PD-L1 interaction, with an IC50 value of 25 nM , making it significantly more potent than some other inhibitors in its class . Its mechanism involves:

  • Symmetric Binding : this compound's symmetric structure allows it to bind effectively to the PD-L1 protein at its PD-1 binding site, occupying the hydrophobic cleft and stabilizing the formation of a PD-L1 dimer .
  • Enhanced Binding Affinity : The presence of polar groups in this compound contributes to stronger hydrogen bonding and electrostatic interactions with PD-L1, improving its overall binding affinity compared to asymmetric inhibitors .

In Vitro Studies

In vitro assays have shown that this compound not only inhibits the PD-1/PD-L1 interaction but also enhances T cell activation. The compound has been reported to demonstrate 8.2-fold more activity than its asymmetric counterpart in specific assays .

Case Studies

Recent studies have highlighted the clinical relevance of this compound:

  • Combination Therapies : When used in combination with other immunotherapeutic agents, this compound has shown potential to enhance therapeutic efficacy while mitigating adverse effects commonly associated with traditional antibody therapies targeting PD-1 .
  • Animal Models : In murine models, administration of this compound led to significant tumor regression, suggesting that it can effectively restore T cell function against tumors that exploit the PD-1/PD-L1 pathway for immune evasion .

Data Table: Comparative Analysis of PD-1 Inhibitors

CompoundStructure TypeIC50 (nM)Activity EnhancementNotes
This compoundC2-Symmetric258.2-foldStronger binding affinity
LH1307Asymmetric95-Less potent than this compound
BMS-202Asymmetric50-Traditional inhibitor

Implications for Cancer Treatment

The development of small molecule inhibitors like this compound represents a significant advancement in cancer immunotherapy. By effectively blocking the PD-1/PD-L1 interaction, these compounds can potentially reduce the incidence of immune-related adverse events (irAEs) associated with monoclonal antibody therapies . This is particularly important as irAEs can lead to severe complications across various organ systems.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of LH1306 in blocking PD-1/PD-L1 interaction?

this compound acts as a competitive inhibitor of the PD-1/PD-L1 protein-protein interaction by binding to PD-1 with high affinity (IC50 = 25 nM in HTRF assays). Its C2-symmetric structure enables dual engagement with PD-1, disrupting immune checkpoint signaling. Validation involves structural studies (e.g., X-ray crystallography) and functional assays using PD-1-expressing Jurkat cells co-cultured with PD-L1-positive U2OS cells .

Q. Which standard assays are used to quantify this compound's inhibitory activity?

  • Direct binding: Homogeneous time-resolved fluorescence (HTRF) assays measure displacement of PD-L1 binding to PD-1.
  • Functional activity: Reporter assays in co-cultured cells (e.g., PD-1+ Jurkat and PD-L1+ CHO cells) quantify EC50 values (e.g., 334 nM in U2OS vs. 4,214 nM in CHO cells), reflecting cell-specific PD-L1 expression levels .

Q. How does this compound's structural symmetry influence its pharmacological properties?

The C2-symmetric design enhances binding avidity by engaging two PD-1 molecules simultaneously. Structure-activity relationship (SAR) studies show that modifications to aromatic substituents (e.g., pyridine rings) modulate potency and selectivity. Crystallographic data confirm key hydrogen bonds and hydrophobic interactions stabilizing the PD-1/LH1306 complex .

Q. What criteria ensure robust hypothesis formulation for this compound studies?

Apply the FINER framework :

  • Feasibility : Use validated in vivo models (e.g., humanized PD-1 mice).
  • Interest : Address unresolved mechanisms like tumor microenvironment (TME) adaptation.
  • Novelty : Explore combination therapies with anti-CTLA-4 agents.
  • Ethics : Comply with animal welfare guidelines.
  • Relevance : Align with clinical needs in immune-resistant cancers .

Advanced Research Questions

Q. How can researchers resolve discrepancies between this compound's in vitro IC50 and cellular EC50 values?

  • Assay standardization : Normalize PD-L1 expression levels across cell lines via flow cytometry.
  • Orthogonal validation : Combine HTRF with surface plasmon resonance (SPR) to assess binding kinetics.
  • Microenvironment modeling : Use 3D tumor spheroids to mimic TME conditions affecting drug penetration .

Q. What experimental designs are optimal for testing this compound in combination therapies?

  • Factorial design : Test this compound with anti-CTLA-4/chemotherapy in a 2x2 matrix to identify synergism.
  • Longitudinal analysis : Monitor adaptive resistance via serial biopsies in PDX models.
  • Controls : Include single-agent arms and PD-1 knockout controls to isolate combination effects .

Q. How should contradictory efficacy data from this compound in different tumor models be analyzed?

Apply principal contradiction analysis :

  • Identify dominant variables (e.g., PD-L1 heterogeneity, stromal content) using multivariate regression.
  • Design follow-up experiments isolating these factors (e.g., CRISPR-edited PD-L1 isogenic models).
  • Prioritize variables with the greatest mechanistic influence on drug response .

Q. What computational strategies support rational optimization of this compound analogs?

  • Molecular dynamics (MD) : Simulate binding stability under physiological conditions.
  • Free energy perturbation (FEP) : Predict affinity changes from structural modifications.
  • ADMET modeling : Optimize pharmacokinetics (e.g., logP, solubility) while retaining target engagement .

Q. How to validate this compound's target specificity in complex biological systems?

  • Negative controls : Use PD-1 CRISPR knockout models and isotype-matched antibodies.
  • Off-target profiling : Screen against kinase panels and immune checkpoints (e.g., TIM-3, LAG-3).
  • Phenotype rescue : Reintroduce PD-1 in knockout models to confirm mechanism-dependent effects .

Q. What methodologies address this compound's limited bioavailability in vivo?

  • Prodrug engineering : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.
  • Nanocarrier systems : Use liposomal encapsulation to improve tumor accumulation.
  • PK/PD modeling : Correlate plasma half-life with tumor infiltration via mass spectrometry imaging .

Q. Methodological Notes

  • Contradiction Analysis : Prioritize variables with >50% contribution to efficacy variance using Shapley value decomposition .
  • Structural Optimization : Balance steric effects and hydrophobicity to improve brain penetration for CNS tumors .
  • Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines for experimental design and reporting .

Eigenschaften

IUPAC Name

N-[2-[[6-[[3-[3-[[5-[(2-acetamidoethylamino)methyl]-6-methoxypyridin-2-yl]oxymethyl]-2-methylphenyl]-2-methylphenyl]methoxy]-2-methoxypyridin-3-yl]methylamino]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H48N6O6/c1-25-31(23-49-35-15-13-29(37(43-35)47-5)21-39-17-19-41-27(3)45)9-7-11-33(25)34-12-8-10-32(26(34)2)24-50-36-16-14-30(38(44-36)48-6)22-40-18-20-42-28(4)46/h7-16,39-40H,17-24H2,1-6H3,(H,41,45)(H,42,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRITEYTYHQVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC(=C2C)COC3=NC(=C(C=C3)CNCCNC(=O)C)OC)COC4=NC(=C(C=C4)CNCCNC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H48N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LH1306
Reactant of Route 2
LH1306
Reactant of Route 3
Reactant of Route 3
LH1306
Reactant of Route 4
LH1306
Reactant of Route 5
LH1306
Reactant of Route 6
Reactant of Route 6
LH1306

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.